2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-24-10-11-25-16-12-14(7-9-19-16)17(21)20-8-6-13-2-4-15(5-3-13)26(18,22)23/h2-5,7,9,12H,6,8,10-11H2,1H3,(H,20,21)(H2,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBASDMOBAMGRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group is attached through a nucleophilic substitution reaction, where the sulfamoyl group is introduced using sulfonamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridine Carboxamide Derivatives
Pharmacokinetic and Functional Differences
Solubility and Bioavailability
- 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide: The aminophenoxy group increases electron density, which may enhance binding to aromatic receptors but reduce metabolic stability due to oxidative susceptibility .
Target Selectivity
- Sulfamoyl-containing compounds (Target Compound, CAS 533893-90-2) are likely designed for sulfonamide-sensitive targets like carbonic anhydrase or tyrosine kinases.
- Cyclopentyl/cyclohexane-containing analogues (EP00342850) may prioritize hydrophobic binding pockets, such as those in protease enzymes .
Research and Patent Landscape
- EP00342850 Compounds : Explicitly designed for cardiovascular applications, with cyclopentyl groups mimicking peptide substrates in ACE inhibition .
Biological Activity
2-(2-Methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a pyridine ring, a carboxamide group, and a sulfamoylphenyl moiety, suggests diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide is C17H21N3O5S. The compound's structure is characterized by:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Carboxamide Group : Imparts hydrophilicity and can participate in hydrogen bonding.
- Sulfamoylphenyl Moiety : May enhance binding to biological targets due to its polar nature.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridine Ring : Achieved through a condensation reaction with appropriate precursors.
- Introduction of the Carboxamide Group : Conducted via amide coupling reactions using carbodiimides.
- Attachment of the Sulfamoylphenyl Group : Accomplished through nucleophilic substitution reactions.
These synthetic routes highlight the compound's accessibility for further modifications to enhance its biological activity.
Research indicates that 2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide interacts with specific proteins and enzymes, modulating their activity. It may inhibit enzymatic pathways by binding to active sites, which could have therapeutic implications for diseases such as cancer and inflammatory conditions.
Anticancer Activity
Studies have shown that compounds structurally related to 2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide exhibit anticancer properties. For instance, analogs have been tested for their ability to suppress cancer cell growth and proliferation. The compound's potential as a chemopreventive agent is supported by its ability to induce apoptosis in cancer cells through modulation of signaling pathways such as PI3K/AKT .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro studies suggest that it may exhibit activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate promising antibacterial effects, warranting further investigation into its use as an antimicrobial agent .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of 2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide in various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation at low concentrations, showcasing its potential as a therapeutic agent against multiple cancer types.
Study 2: Antimicrobial Testing
In another investigation, the compound was tested against a panel of bacterial strains, including MRSA and E. coli. The results indicated that while it showed no activity against E. coli, it effectively inhibited MRSA growth with an MIC comparable to established antibiotics like vancomycin .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Notes |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Varies | Significant inhibition of cell proliferation |
| Antimicrobial | MRSA | 12.5 | Comparable to vancomycin |
| Antimicrobial | E. coli | >100 | No observed activity |
Q & A
Basic: What standard analytical methods are recommended for confirming the purity and structural identity of this compound?
Methodological Answer:
- HPLC : Use reverse-phase HPLC with UV detection (≥98% purity threshold) to assess purity, as validated for structurally related pyridinecarboxamides .
- Spectroscopy : Combine and to confirm backbone connectivity, focusing on characteristic peaks for methoxyethoxy (δ ~3.5–4.5 ppm) and sulfamoyl groups (δ ~7.5–8.5 ppm). Mass spectrometry (HRMS or ESI-MS) should match the molecular formula (e.g., CHNOS) .
Advanced: How can reaction conditions be optimized for the amide bond formation step during synthesis?
Methodological Answer:
- Catalysts : Use triethylamine (TEA) or DMAP to enhance coupling efficiency, as demonstrated in pyridine-4-carboxamide syntheses .
- Solvent Selection : Test polar aprotic solvents (e.g., DMF or acetonitrile) to improve solubility of the sulfamoylphenyl intermediate.
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
- Yield Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (1.2:1 molar ratio of acyl chloride to amine) .
Basic: What are the critical parameters for assessing the compound’s stability under storage?
Methodological Answer:
- Environmental Controls : Store in amber vials at –20°C under inert gas (N/Ar) to prevent hydrolysis of the methoxyethoxy group .
- Stability Assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition peaks .
Advanced: How should researchers resolve discrepancies in reported biological activity data for analogs of this compound?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK-293 or HepG2) and control for batch-to-batch compound purity (≥98% by HPLC) .
- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity if conflicting enzyme inhibition data arise .
- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify assay-specific variables (e.g., pH, co-solvents) .
Basic: Which in vitro assays are suitable for initial evaluation of the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorometric assays (e.g., carbonic anhydrase II) due to the sulfamoyl group’s known affinity for zinc-containing enzymes .
- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7) with IC calculations using nonlinear regression .
Advanced: What strategies are effective in elucidating the mechanism of action when preliminary data are inconclusive?
Methodological Answer:
- Proteomics : Apply affinity chromatography with a biotinylated derivative of the compound to pull down binding partners, followed by LC-MS/MS identification .
- Molecular Dynamics (MD) : Simulate docking poses using AutoDock Vina to prioritize plausible targets (e.g., kinases or GPCRs) .
- Pathway Analysis : Integrate RNA-seq data from treated vs. untreated cells to map differentially expressed pathways (e.g., NF-κB or MAPK) .
Basic: How should researchers handle solubility challenges in aqueous buffers during bioassays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤0.1% v/v) for stock solutions, validated for non-interference in enzymatic assays .
- Surfactants : Add Tween-80 (0.01% w/v) to improve dispersion in PBS or DMEM .
Advanced: What experimental designs are recommended to address contradictory data on metabolic stability?
Methodological Answer:
- Microsomal Studies : Compare hepatic microsome stability (human vs. rodent) with LC-MS quantification of parent compound depletion .
- Isotope Labeling : Synthesize a -labeled analog to track metabolite formation via radiometric detection .
- Cross-Species Validation : Test in zebrafish larvae (OECD TG 236) to correlate in vitro-in vivo extrapolation (IVIVE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
